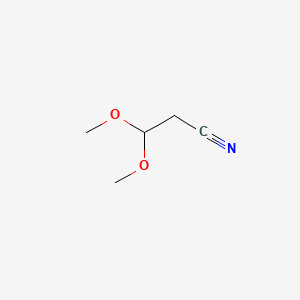

3,3-Dimethoxypropanenitrile

説明

Historical Context and Evolution of Research on Acetal-Protected Nitriles in Organic Synthesis

The use of protecting groups is a fundamental strategy in multi-step organic synthesis, preventing undesirable reactions at specific functional groups while transformations occur elsewhere in the molecule. researchgate.net Acetals have long been recognized as effective protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions and their ready removal via mild acid hydrolysis. pearson.comjove.commasterorganicchemistry.com This strategy is crucial when a molecule contains multiple functional groups with different reactivities, such as a ketone and an ester, where the ketone can be selectively protected as an acetal (B89532) to allow for a reaction, like reduction, to occur exclusively at the ester position. jove.comlibretexts.org

The concept extends to nitrile-containing compounds, particularly cyanohydrins, which are versatile building blocks for preparing α-hydroxy acids and α-amino alcohols. mdpi.com Due to the instability of cyanohydrins, which can revert to the starting aldehyde and cyanide under basic conditions, they are often used in their O-protected forms. mdpi.com This protection not only enhances stability but also introduces new reaction pathways. mdpi.comdntb.gov.ua The evolution of this field has seen the development of various protecting groups, such as trimethylsilyl (B98337) (TMS) and tetrahydropyranyl (THP), and has focused significantly on asymmetric cyanation to produce chiral cyanohydrins. mdpi.comwinthrop.edu

Acetal-protected nitriles, like 3,3-Dimethoxypropanenitrile, represent a specific class of these protected building blocks. They effectively function as synthetic equivalents of acyl anions or other reactive carbonyl species. winthrop.edu Research in this area began with exploring the reactivity of protected cyanohydrins with electrophiles like alkyl halides and carbonyls. winthrop.edu While early attempts to react them with epoxides had limited success, this area of research highlights the ongoing effort to expand the synthetic utility of these valuable intermediates. winthrop.edu The development of organocatalytic and transition-metal-catalyzed methods for the synthesis of protected cyanohydrins has further broadened their applicability in modern organic synthesis. mdpi.comjst.go.jp

Significance of this compound as a Synthetic Building Block

This compound (DMPN) is a versatile and valuable building block in organic synthesis, primarily because it serves as a stable precursor to the highly reactive malondialdehyde and its derivatives. chemicalbook.comwikipedia.org Malondialdehyde itself is unstable, but its dimethyl acetal, DMPN, is a commercially available and shelf-stable liquid. wikipedia.org The acetal group masks a latent aldehyde functionality, which can be deprotected under acidic conditions when needed. google.com

The synthetic utility of DMPN is demonstrated in its application as a key intermediate for various important compounds:

Synthesis of Pyrimidines: DMPN is a crucial starting material for the synthesis of 4-aminopyrimidines, most notably cytosine, a fundamental component of DNA and RNA. chemicalbook.com The synthesis involves the reaction of DMPN with urea (B33335) in the presence of a base. google.com It is also used in the production of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Vitamin B1 (thiamine). google.com

Michael Addition Reactions: DMPN participates in Michael addition reactions, serving as a nucleophile. An interesting case is its reaction with 2-aryl-substituted acrylates. acs.orgnih.gov The outcome of this reaction is temperature-dependent, leading to different substituted 4-cyanobutyric esters. acs.orgnih.govresearchgate.net These products can then be cyclized to form 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines, which are of interest as potential enzyme inhibitors for applications in neurodegenerative diseases. nih.gov

Heterocycle Formation: The compound is a building block for various heterocyclic systems. For instance, its sodium salt derivative, 3,3-dimethoxy-2-(hydroxymethylene)propionitrile, which is formed by reacting DMPN with ethyl formate, is used in the synthesis of other heterocyclic compounds. chemsrc.comchemicalbook.com

The significance of DMPN lies in its ability to provide a three-carbon chain with a nitrile group at one end and a protected aldehyde at the other, making it a bifunctional reagent for constructing complex molecular architectures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H9NO2 | nih.gov |

| Molecular Weight | 115.13 g/mol | nih.gov |

| Appearance | Clear, very slight yellow liquid | chemicalbook.com |

| Boiling Point | 92.5 °C at 30 mmHg (lit.) / 195 °C | chemicalbook.comchemsynthesis.com |

| Density | 1.026 g/mL at 25 °C (lit.) | chemicalbook.comchemsynthesis.com |

| Refractive Index (n20/D) | 1.414 (lit.) | chemicalbook.comchemsynthesis.com |

| CAS Number | 57597-62-3 | chemicalbook.com |

| SMILES | COC(CC#N)OC |

Overview of Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research involving this compound continues to build upon its established role as a synthetic intermediate, with a focus on developing novel synthetic routes and expanding its applications. A notable research trajectory is the exploration of its unique reactivity in Michael additions. For example, the temperature-controlled addition to 2-aryl acrylates provides a convenient route to substituted pyrido[2,3-d]pyrimidines, a class of compounds with potential pharmacological activity. acs.orgnih.gov This highlights a trend towards using DMPN not just as a simple C3 synthon, but as a tool for constructing complex, biologically relevant scaffolds.

Another area of active development is the optimization of its synthesis. While it can be obtained from the reaction of acrylonitrile (B1666552) with methanol (B129727), newer methods have been explored. chemicalbook.com One such method involves synthesizing it from 2-chloro-3-phenylsulfonylpropanenitrile through elimination and addition reactions. semanticscholar.org Another innovative approach uses supercritical carbon dioxide as the reaction medium for the oxidation of acrylonitrile in the presence of a palladium/copper catalyst system, which represents a greener alternative to traditional methods. google.com

Despite these advancements, knowledge gaps remain. While its use as a precursor to pyrimidines and in specific Michael reactions is well-documented, the full scope of its reactivity as a nucleophile with a broader range of electrophiles is less explored. Further investigation into its utility in cascade reactions, where its bifunctional nature could be exploited to rapidly build molecular complexity, could be a fruitful area of research. researchgate.net Additionally, while greener synthesis methods are emerging, there is still room for the development of more efficient, atom-economical, and scalable catalytic processes for its production. Expanding its application in the synthesis of other classes of natural products and pharmacologically active molecules beyond pyrimidines remains a significant opportunity for future research.

Scope and Objectives of the Research Outline

This article serves to provide a focused overview of the chemical compound this compound within the context of contemporary organic chemistry. The primary objective is to delineate its importance as a synthetic tool.

The scope is structured as follows:

Section 1.1 establishes the broader historical and theoretical framework of acetal-protected nitriles, providing the context for understanding the specific role and development of this compound.

Section 1.2 details the established synthetic utility of this compound, presenting concrete examples of its application as a key building block for significant chemical structures like pyrimidines and in important reaction types such as the Michael addition.

Section 1.3 analyzes the current direction of research involving the compound, identifying recent advancements in its synthesis and application while also highlighting existing knowledge gaps and potential avenues for future investigation.

Collectively, these sections aim to provide a thorough and scientifically accurate summary of the current understanding and synthetic value of this compound, strictly adhering to the specified topics.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dimethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-5(8-2)3-4-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHSJQNYYLGMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206224 | |

| Record name | 3,3-Dimethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57597-62-3 | |

| Record name | 3,3-Dimethoxypropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57597-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057597623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethoxypropanenitrile

Established Synthetic Routes to 3,3-Dimethoxypropanenitrile

Several well-documented methods exist for the synthesis of this compound, each employing different precursors and catalytic systems.

Synthesis from Acrylonitrile (B1666552) via Reaction with Methanol (B129727) in the Presence of Nitrite (B80452) and Platinum/Palladium Catalysts

One established method for producing this compound involves the reaction of acrylonitrile with methanol. chemicalbook.com This process is carried out in the presence of nitrite and utilizes either platinum or palladium catalysts to facilitate the reaction. chemicalbook.com This compound serves as a significant starting material for the synthesis of various other chemical structures, including 4-aminopyrimidines like cytosine. chemicalbook.comthieme-connect.de

Synthesis from Hydrocyanic Acid and Acetal (B89532) Followed by Alcoholysis with Methanol

Another synthetic pathway to this compound begins with the reaction of hydrocyanic acid and an acetal. This initial reaction is conducted under heat and in the presence of an acid catalyst. The resulting intermediate product then undergoes alcoholysis with methanol to yield this compound.

Synthesis from 2-Chloro-3-Substituted Precursors

The synthesis of related chemical structures, such as 2-chloro-3-substituted quinoxalines, highlights the importance of chloro-substituted precursors in organic synthesis. rsc.orgnih.govajol.info While direct synthesis of this compound from a 2-chloro-3-substituted precursor is not explicitly detailed in the provided search results, the reactivity of such precursors is a key area of investigation in the synthesis of complex molecules. rsc.orgnih.govajol.info

Palladium(II)-Catalyzed Ferrocenylation of Acrylonitrile as a Side Product Formation Route

In the context of palladium(II)-catalyzed ferrocenylation of acrylonitrile, this compound has been identified as a side product. cdnsciencepub.comcdnsciencepub.comresearchgate.net When methanol is used as the solvent in this reaction, the formation of this compound occurs. cdnsciencepub.comcdnsciencepub.comresearchgate.net The yield of this side product is generally low, reported to be less than 5% based on the amount of the palladium(II) catalyst used. cdnsciencepub.com This indicates that while not a primary synthetic route, the formation of this compound is a possible outcome under these specific reaction conditions.

Advanced Synthetic Approaches and Catalytic Systems for this compound

Ongoing research focuses on developing more efficient and selective methods for the synthesis of this compound.

Investigation of Novel Catalysts for Enhanced Selectivity and Yield

The development of novel catalysts is a primary focus for improving the synthesis of various organic compounds. Research into heterogeneous iron-based catalysts, for instance, aims to provide sustainable and cost-effective alternatives to precious metal catalysts. mdpi.com Similarly, advancements in palladium catalysts, such as those supported on different materials or with defect-rich structures, are being explored to enhance catalytic activity and selectivity in reactions like methanol oxidation. taylorfrancis.comnih.gov While not specifically detailing catalysts for this compound synthesis, these studies on novel catalytic systems, including those based on ruthenium and supported palladium, are indicative of the direction of research to improve reaction yields and selectivity for a wide range of chemical transformations. taylorfrancis.comnih.govwisconsin.edumdpi.comfrontiersin.org

Flow Chemistry Approaches for Continuous Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater potential for automation and scale-up. acs.orgsciengine.com While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles and methodologies established for analogous nitrile syntheses and Michael additions are directly applicable.

The synthesis of nitriles from various precursors, including aldehydes and amines, has been successfully demonstrated in continuous flow reactors. rhhz.netvapourtec.comnih.gov For instance, a continuous-flow Schmidt reaction of aldehydes with trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been developed to produce a variety of nitriles in good to excellent yields with very short residence times. rhhz.net Another approach involves the oxidative cyanation of amines using singlet oxygen in a continuous flow photoreactor, which offers an atom-economic and elegant pathway to α-aminonitriles. vapourtec.comnih.gov These methods highlight the capability of flow systems to safely handle potentially hazardous reagents like azides and cyanides while precisely controlling reaction conditions to maximize yield and selectivity. acs.org

A highly relevant transformation for the synthesis of this compound is the Michael addition of methanol to acrylonitrile. Research has shown that highly exothermic Michael additions, such as the addition of secondary amines to acrylonitrile, can be run neat (solvent-free) in a flow reactor, significantly reducing reaction times and improving safety by efficiently dissipating the heat generated. rsc.org This principle is directly transferable to the addition of methanol to acrylonitrile. A study on the Michael addition of various alcohols to acrylonitrile demonstrated the use of a solid K₂CO₃/zeolite catalyst in a solvent-free system, yielding 3-alkoxypropanenitriles with high conversion and selectivity. researchgate.net Implementing such a heterogeneous catalyst within a packed-bed flow reactor would enable a fully continuous process for producing compounds like this compound, with the added benefit of easy catalyst separation and recycling.

The table below outlines a conceptual continuous flow process for the synthesis of this compound based on analogous reactions.

Table 1: Conceptual Continuous Flow Synthesis of this compound

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | Acrylonitrile, Methanol | Direct precursors for the target molecule. | researchgate.net |

| Catalyst | Heterogeneous base (e.g., K₂CO₃/ZSM-5) | Allows for easy separation and recycling in a packed-bed reactor. researchgate.net | researchgate.net |

| Reactor Type | Packed-Bed Reactor (PBR) | Enables continuous processing over a solid catalyst bed. | researchgate.netmdpi.com |

| Solvent | Solvent-free or excess Methanol | Increases greenness of the process; methanol can act as both reactant and solvent. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Temperature | 60-80 °C | Mild conditions, optimized for catalyst activity and selectivity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Residence Time | Minutes | Flow chemistry allows for significantly reduced reaction times compared to batch. rhhz.netrsc.org | rhhz.netrsc.org |

| Pressure | Atmospheric to slightly elevated | Sufficient to maintain flow and prevent vaporization. | nih.gov |

This flow chemistry approach offers a promising route for the efficient, safe, and scalable production of this compound.

Chemo- and Regioselective Transformations Leading to this compound

Chemo- and regioselectivity are critical in the synthesis of this compound to ensure the correct arrangement of functional groups and avoid the formation of unwanted isomers. The primary route to this compound involves the addition of methanol to an acrylonitrile precursor, a reaction that requires precise control to achieve the desired outcome.

The metal-catalyzed oxidation of acrylonitrile in methanol is a known method to generate this compound. softbeam.net This transformation is a type of acetalization coupled with the nitrile group's presence.

A key reaction involving this compound itself is its use in a Michael addition. In one study, this compound was reacted with 2-aryl acrylates. nih.gov This reaction demonstrated unusual temperature-dependent selectivity. At -78 °C, the reaction yielded a 4-dimethoxymethyl 4-cyanobutyric ester, the result of a standard Michael addition. However, at a higher temperature of 60 °C, a 4-methoxymethylene-substituted 4-cyanobutyric ester was formed, indicating a subsequent elimination reaction. nih.gov This highlights the compound's utility as a building block and the importance of reaction conditions in controlling the outcome.

The conjugate hydrocyanation of α,β-unsaturated carbonyl compounds is a fundamental method for forming β-cyano carbonyl compounds. organicreactions.org This reaction is essentially a Michael addition where the cyanide anion acts as the nucleophile. organicreactions.orgmasterorganicchemistry.com The regioselectivity (1,4-addition versus 1,2-addition) is highly dependent on the substrate, reagent, and reaction conditions. organicreactions.orgacs.org In the context of synthesizing a precursor to this compound, one could envision the hydrocyanation of acrolein to form 3-oxopropanenitrile (B1221605), which could then be acetalized. Controlling the regioselectivity of the hydrocyanation to favor the 1,4-adduct is crucial.

The Michael addition of methanol to acrylonitrile is a direct and atom-economical route to 3-methoxypropanenitrile, a closely related compound. A study using K₂CO₃/ZSM-5 as a catalyst achieved 98.3% conversion of acrylonitrile and 100% selectivity for 3-methoxypropanenitrile. researchgate.net To arrive at this compound, one would start from a precursor like cyanoacetaldehyde or its synthetic equivalent, where the addition of methanol would form the dimethyl acetal.

Table 2: Chemo- and Regioselective Reactions

| Reaction Type | Substrates | Product | Key Selectivity Aspect | Reference |

|---|---|---|---|---|

| Michael Addition | This compound, 2-Aryl acrylate (B77674) | 4-Dimethoxymethyl 4-cyanobutyric ester | Temperature-dependent chemoselectivity; formation of different products at -78 °C vs. 60 °C. nih.gov | nih.gov |

| Conjugate Hydrocyanation | α,β-Unsaturated carbonyl compound, HCN source | β-Cyano ketone | Regioselectivity (1,4- vs. 1,2-addition) is critical for forming the desired β-cyano structure. organicreactions.org | organicreactions.org |

| Catalytic Michael Addition | Acrylonitrile, Methanol | 3-Methoxypropanenitrile | High chemoselectivity for the mono-adduct using a heterogeneous catalyst. researchgate.net | researchgate.net |

These examples underscore the importance of controlling reaction parameters to achieve the desired chemo- and regioselectivity in syntheses involving or leading to this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and utilize safer, renewable materials. scienceinschool.orgrsc.org

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. scienceinschool.orgjocpr.comyildiz.edu.tr The synthesis of this compound can be achieved through various routes, but addition reactions are generally preferred for their high atom economy. For example, the conceptual synthesis from cyanoacetaldehyde and two molecules of methanol would be an addition reaction with water as the only byproduct. The direct addition of methanol to acrylonitrile to form the related 3-methoxypropanenitrile is a 100% atom-economical reaction, representing an ideal green synthetic step. researchgate.netjocpr.com

Use of Renewable Feedstocks: A key goal of green chemistry is the use of renewable feedstocks instead of depletable petrochemicals. wordpress.comyoutube.comreagent.co.uk Methanol, a key reagent in the synthesis of this compound, can be produced from renewable biomass, such as through the gasification of wood or the anaerobic digestion of organic waste. frontiersin.org Acrylonitrile is traditionally produced from propene, a petrochemical. However, research into bio-based routes to acrylonitrile, for instance from glycerol (B35011) (a byproduct of biodiesel production), is ongoing and would significantly improve the green credentials of this compound synthesis.

Green Solvents and Catalysts: The choice of solvents and catalysts has a major impact on the environmental footprint of a chemical process. rsc.orgsemanticscholar.orgmdpi.com Ideal green syntheses aim to minimize or eliminate solvent use. As demonstrated in the synthesis of related alkoxypropanenitriles, the Michael addition of methanol to acrylonitrile can be performed under solvent-free conditions, where methanol serves as both a reactant and the reaction medium. researchgate.net Water is also considered an ideal green solvent. consensus.app

The use of heterogeneous, recyclable catalysts is another cornerstone of green chemistry. The synthesis of 3-methoxypropanenitrile using a K₂CO₃/zeolite catalyst is a prime example. researchgate.net This solid catalyst can be easily recovered by filtration and reused, avoiding the complex separation procedures and waste generation associated with homogeneous catalysts. researchgate.net

Table 3: Application of Green Chemistry Principles

| Green Principle | Application in this compound Synthesis | Benefit | Reference |

|---|---|---|---|

| Atom Economy | Utilizing addition reactions like the Michael addition of methanol. | Minimizes waste by maximizing the incorporation of reactant atoms into the product. | researchgate.netscienceinschool.orgjocpr.com |

| Renewable Feedstocks | Sourcing methanol from biomass. | Reduces reliance on depletable fossil fuels and lowers the carbon footprint. | wordpress.comreagent.co.ukfrontiersin.org |

| Green Solvents | Performing reactions solvent-free or in a green solvent like water or bio-methanol. | Reduces volatile organic compound (VOC) emissions and simplifies purification. | researchgate.netrsc.orgconsensus.app |

| Catalysis | Employing solid, recyclable catalysts (e.g., supported bases). | Facilitates catalyst recovery and reuse, reduces waste, and often allows for milder reaction conditions. | researchgate.netsemanticscholar.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethoxypropanenitrile

Reactivity Profiles of the Nitrile Functionality in 3,3-Dimethoxypropanenitrile

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the adjacent carbon atom and participates directly in various transformations.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org However, a more prominent reaction pathway for this compound involves the generation of a carbanion at the C-2 position, stabilized by the nitrile group. This carbanion then acts as a potent nucleophile in Michael addition reactions.

A significant body of research has focused on the Michael addition of this compound to 2-aryl-substituted acrylates. acs.orgacs.orgnih.gov This reaction serves as a key step in the synthesis of various heterocyclic compounds. The reaction outcome is notably dependent on the temperature. When the reaction is conducted at -78 °C, the primary product is a 4-dimethoxymethyl 4-cyanobutyric ester, where the acetal (B89532) group remains intact. acs.orgnih.govtesisenred.net Conversely, performing the reaction at a higher temperature of 60 °C leads to the formation of a 4-methoxymethylene-substituted 4-cyanobutyric ester, resulting from the elimination of methanol (B129727). acs.orgnih.govtesisenred.net

| Reactant A | Reactant B | Reaction Temperature | Major Product |

|---|---|---|---|

| This compound | 2-Aryl Acrylate (B77674) | -78 °C | 4-Dimethoxymethyl 4-cyanobutyric ester |

| This compound | 2-Aryl Acrylate | 60 °C | 4-Methoxymethylene-substituted 4-cyanobutyric ester |

This temperature-controlled selectivity provides a versatile route to different synthetic intermediates from the same set of starting materials. While reactions with alkyl-substituted acrylates have been attempted, they generally result in low yields. tesisenred.net

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or their corresponding salts. chemguide.co.uk This transformation typically proceeds through an amide intermediate. libretexts.orglibretexts.org

Acidic Hydrolysis : Heating a nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In the case of this compound, this would yield 3,3-dimethoxypropanoic acid and an ammonium salt, assuming the acetal group remains stable under the reaction conditions.

Alkaline Hydrolysis : Refluxing a nitrile with an aqueous alkali solution, like sodium hydroxide, produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is necessary. chemguide.co.uk

While these are general pathways for nitrile hydrolysis, they are applicable to this compound for the synthesis of its carboxylic acid or amide derivatives. The choice of conditions would be critical to avoid the simultaneous hydrolysis of the acetal functionality.

The nitrile functionality of this compound is instrumental in the synthesis of heterocyclic systems, particularly pyridopyrimidines. The adducts obtained from the Michael addition reaction are valuable precursors for subsequent cyclization reactions. tesisenred.net

For instance, the 4-dimethoxymethyl 4-cyanobutyric ester, formed from the low-temperature Michael addition, can be treated with a guanidine (B92328) system under microwave irradiation. acs.orgnih.gov In this step, the nitrile group and the ester participate in a condensation reaction with guanidine, leading to the formation of a 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidine ring system. acs.orgnih.govtesisenred.net This strategy has been employed in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are of interest for their biological activities. nih.gov

| Precursor | Reagent | Conditions | Product Class |

|---|---|---|---|

| 4-Dimethoxymethyl 4-cyanobutyric ester | Guanidine Carbonate | Microwave Irradiation | 5,6-Dihydropyrido[2,3-d]pyrimidine |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Guanidine | - | 4-Amino-pyrido[2,3-d]pyrimidines |

Hydrolysis Reactions and Derivatives of the Nitrile Group

Reactivity Profiles of the Acetal Functionality in this compound

The dimethoxy acetal in this compound serves as a protected equivalent of an aldehyde group. tesisenred.net This functionality can undergo reactions typical of acetals, most notably hydrolysis and transacetalization.

Acetals can react with other alcohols under acidic catalysis in a process known as transacetalization, leading to an exchange of the alkoxy groups. Evidence for this reactivity in a related synthesis suggests that this compound can undergo this transformation. In a reaction involving acrylonitrile (B1666552) and chloromercuriferrocene, the use of different alcohol solvents led to the formation of the corresponding acetals as side products. researchgate.net When methanol was used, this compound was produced, whereas the use of ethanol (B145695) resulted in the formation of 3,3-diethoxypropanenitrile. researchgate.net

This indicates that the acetal group can be modified by reacting this compound with different alcohols, likely under acid-catalyzed conditions, to generate a variety of dialkoxypropanenitriles.

| Starting Material | Reactant Alcohol | Expected Product |

|---|---|---|

| This compound | Ethanol | 3,3-Diethoxypropanenitrile |

| This compound | Propan-1-ol | 3,3-Dipropoxypropanenitrile |

| This compound | Ethane-1,2-diol | 2-(1,3-Dioxolan-2-yl)acetonitrile |

The primary role of the acetal group in this compound is to act as a latent aldehyde. The acetal is stable under basic conditions used to generate the C-2 carbanion for Michael additions but can be deprotected under acidic conditions to reveal the formyl group. tesisenred.net This deprotection yields the unstable 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde).

This liberated aldehyde is a key intermediate in the cyclization reactions to form pyridopyrimidines. tesisenred.netnih.gov Following the Michael addition, the deprotection of the acetal in the resulting 4-dimethoxymethyl 4-cyanobutyric ester generates a 4-formyl-substituted intermediate. This aldehyde then participates in an intramolecular or multicomponent condensation reaction, for example with guanidine, to construct the final heterocyclic ring system. tesisenred.net The reactivity is thus typically an intramolecular cyclization involving the newly formed aldehyde, rather than a direct intermolecular reaction of the acetal with external carbonyl compounds.

Acid-Catalyzed Deprotection Strategies

The dimethoxy acetal group in this compound serves as a protective group for a formyl equivalent. This group is generally stable under basic and neutral conditions but can be removed under acidic conditions to reveal the aldehyde functionality. organic-chemistry.org The deprotection is typically achieved through acid-catalyzed hydrolysis. atamanchemicals.com

The mechanism involves the protonation of one of the methoxy (B1213986) groups by an acid, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation and elimination of a second molecule of methanol, yields the corresponding aldehyde. Various protic and Lewis acids can be employed for this transformation. masterorganicchemistry.comacsgcipr.org The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. acsgcipr.org For instance, mild acidic conditions or the use of specific Lewis acids can allow for selective deprotection in complex molecules. acsgcipr.orgacs.org

Stability and Degradation Pathways of the Dimethoxy Acetal Group

The dimethoxy acetal group in this compound exhibits considerable stability towards a range of reagents, particularly bases and nucleophiles. organic-chemistry.org This stability makes it an effective protecting group during various synthetic transformations. However, it is susceptible to degradation under acidic conditions, which is the basis for its removal (deprotection). organic-chemistry.orgatamanchemicals.com

Under strongly acidic conditions and elevated temperatures, side reactions can occur. One potential degradation pathway involves the elimination of methanol, especially if the initial deprotection is not efficiently trapped by water. This can lead to the formation of 3-methoxyacrylonitrile. tesisenred.net The stability of the acetal is also influenced by the solvent system; hydrolysis is favored in aqueous acidic media. organic-chemistry.org In the absence of water, under anhydrous acidic conditions, other reactions may take place. The acetal group is generally stable to most oxidizing and reducing agents that are not used under acidic conditions. organic-chemistry.org

Mechanistic Studies of Key Reactions Involving this compound

Michael Addition Reactions with Activated Olefins

This compound can act as a nucleophile in Michael addition reactions. organic-chemistry.orgmasterorganicchemistry.com The presence of a base can deprotonate the carbon atom adjacent to the nitrile group, generating a carbanion that can then add to an activated olefin (Michael acceptor), such as an α,β-unsaturated carbonyl compound. buchler-gmbh.com This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

An interesting and unusual Michael addition occurs between this compound and 2-aryl-substituted acrylates. tesisenred.netacs.orgnih.gov This reaction's outcome is highly dependent on the reaction temperature. acs.orgmdpi.comclockss.orgresearchgate.net When the reaction is conducted at elevated temperatures (e.g., 60 °C), the product is a 4-methoxymethylene-substituted 4-cyanobutyric ester. acs.orgtesisenred.netacs.orgnih.govmdpi.comclockss.orgresearchgate.netresearchgate.net This is the result of the initial Michael addition followed by the elimination of a molecule of methanol.

Conversely, when the reaction is carried out at a low temperature (e.g., -78 °C), the product is a 4-dimethoxymethyl 4-cyanobutyric ester, where the dimethoxy acetal group remains intact. acs.orgtesisenred.netacs.orgnih.govmdpi.comclockss.orgresearchgate.netresearchgate.net

The reaction temperature plays a critical role in determining the product of the Michael addition between this compound and 2-aryl acrylates. acs.orgtesisenred.netacs.orgnih.govmdpi.comclockss.orgresearchgate.netresearchgate.net

At 60 °C: The higher temperature provides the necessary energy to overcome the activation barrier for the elimination of methanol from the initial Michael adduct. This leads to the formation of the thermodynamically more stable conjugated system of the 4-methoxymethylene-substituted 4-cyanobutyric ester. tesisenred.netmdpi.comclockss.orgresearchgate.net

At -78 °C: The low temperature prevents the elimination of methanol. The reaction stops at the initial Michael addition stage, yielding the 4-dimethoxymethyl 4-cyanobutyric ester as the major product. tesisenred.netmdpi.comclockss.orgresearchgate.net

This temperature-dependent product distribution highlights the kinetic versus thermodynamic control of the reaction pathways.

Table 1: Effect of Temperature on Product Formation in the Michael Addition of this compound to 2-Aryl Acrylates. acs.orgtesisenred.netnih.govmdpi.comclockss.orgresearchgate.net

| Reaction Temperature | Major Product |

| 60 °C | 4-Methoxymethylene-substituted 4-cyanobutyric ester |

| -78 °C | 4-Dimethoxymethyl 4-cyanobutyric ester |

Reaction with 2-Aryl Acrylates: Formation of 4-Methoxymethylene-Substituted 4-Cyanobutyric Esters and 4-Dimethoxymethyl 4-Cyanobutyric Esters

Cyclocondensation Reactions to Form Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. tesisenred.netcsuc.cat The products from its Michael addition reactions, namely the 4-methoxymethylene-substituted 4-cyanobutyric esters and 4-dimethoxymethyl 4-cyanobutyric esters, can undergo subsequent cyclocondensation reactions. tesisenred.netacs.orgmdpi.comclockss.orgresearchgate.net

For example, treatment of these Michael adducts with a guanidine system can lead to the formation of 4-unsubstituted pyrido[2,3-d]pyrimidines. acs.orgtesisenred.netacs.orgnih.govmdpi.comclockss.orgresearchgate.netresearchgate.net This transformation often utilizes microwave irradiation to facilitate the reaction. tesisenred.netacs.orgnih.govclockss.org The reaction proceeds through the initial formation of a pyrimidine (B1678525) ring followed by an intramolecular cyclization to construct the fused pyridone ring. This methodology provides a convenient route to these biologically relevant heterocyclic scaffolds. tesisenred.netmdpi.com The versatility of this compound as a building block is further demonstrated by its use in the synthesis of other heterocyclic systems, such as pyrazoles, through cyclocondensation with suitable partners like hydrazines. mdpi.combeilstein-journals.org

Formation of Pyrido[2,3-d]pyrimidines and 5,6-Dihydropyrido[2,3-d]pyrimidines

Side Reactions and By-product Formation (e.g., (E)- and (Z)-3-methoxyacrylonitrile formation)

In the course of its application in synthesis, particularly in base-catalyzed reactions, this compound can undergo side reactions. A notable side reaction is the elimination of methanol to form (E)- and (Z)-3-methoxyacrylonitrile. tesisenred.net This elimination is often observed during Michael addition reactions when using strong bases. tesisenred.net

The formation of these isomeric 3-methoxyacrylonitriles can compete with the desired addition reaction, thereby reducing the yield of the target product. tesisenred.net The reaction conditions, including the choice of base and solvent, can significantly influence the extent of this side reaction. For example, in the Michael addition of this compound to methyl 2-(2,6-dichlorophenyl)acrylate, the use of several strong bases resulted primarily in the formation of (E)- and (Z)-3-methoxyacrylonitrile, while the use of potassium tert-butoxide in tetrahydrofuran (B95107) gave more promising results for the desired addition. tesisenred.net

The formation of this compound itself can be a side product in other reactions. For instance, in the palladium(II)-catalyzed ferrocenylation of acrylonitrile in methanol, this compound was identified as a by-product. cdnsciencepub.com

Table 3: Common By-products in Reactions Involving this compound

| Reaction Type | By-product(s) | Conditions | Reference |

| Michael addition of this compound | (E)- and (Z)-3-Methoxyacrylonitrile | Strong base | tesisenred.net |

| Pd(II)-catalyzed ferrocenylation of acrylonitrile | This compound | Methanol as solvent | cdnsciencepub.com |

Applications of 3,3 Dimethoxypropanenitrile in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

3,3-Dimethoxypropanenitrile serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its unique structure, featuring a protected aldehyde and a nitrile group, allows for a range of chemical transformations, making it a valuable precursor for complex molecular architectures.

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones and Related Analogues

This compound is instrumental in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, a class of compounds with significant biological activities, including the inhibition of protein kinases. clockss.orgtesisenred.net These scaffolds are typically constructed through a multi-step process where the pyridine (B92270) ring is formed onto a pre-existing pyrimidine (B1678525) ring. clockss.org

A key strategy involves the Michael addition of this compound to α,β-unsaturated esters. clockss.org This reaction, depending on the conditions, yields crucial intermediates that can be cyclized with a guanidine (B92328) system to form the desired pyridopyrimidine core. clockss.orgtesisenred.net The reaction temperature plays a critical role in determining the structure of the intermediate; for instance, a reaction at -78 °C can lead to a 4-dimethoxymethyl 4-cyanobutyric ester, while at 60 °C, a 4-methoxymethylene substituted 4-cyanobutyric ester is formed. researchgate.netmdpi.comacs.orgnih.govnih.gov These intermediates are then converted to the final pyrido[2,3-d]pyrimidin-7(8H)-ones. mdpi.comnih.gov

The following table summarizes the synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones using this compound:

| Reactants | Key Intermediates | Final Products |

| This compound, α,β-Unsaturated Esters, Guanidine | 4-Dimethoxymethyl 4-cyanobutyric ester, 4-Methoxymethylene substituted 4-cyanobutyric ester | Pyrido[2,3-d]pyrimidin-7(8H)-ones |

Derivatization to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines

A significant application of this compound is in the synthesis of 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines. mdpi.comnih.gov This is achieved through an unconventional Michael addition between 2-aryl substituted acrylates and this compound. clockss.orgacs.orgnih.govresearchgate.net

The reaction's outcome is temperature-dependent. At lower temperatures (-78 °C), the reaction yields a 4-dimethoxymethyl 4-cyanobutyric ester. researchgate.netmdpi.comacs.orgnih.govnih.gov In contrast, at higher temperatures (60 °C), a 4-methoxymethylene substituted 4-cyanobutyric ester is formed. researchgate.netmdpi.comacs.orgnih.govnih.gov These intermediates, upon treatment with a guanidine system, often under microwave irradiation, are cyclized to the desired 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines. mdpi.comacs.orgnih.govnih.govresearchgate.net This method provides a convenient route to this class of compounds. researchgate.net

The process can be summarized in the following table:

| Starting Materials | Reaction Conditions | Intermediates | Final Product |

| This compound, 2-Aryl Acrylates | Michael Addition, varying temperatures (-78°C or 60°C) | 4-Dimethoxymethyl 4-cyanobutyric ester or 4-Methoxymethylene substituted 4-cyanobutyric ester | 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines |

| Intermediates from above, Guanidine system | Microwave irradiation | - | 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines |

Intermediate in the Synthesis of Cytosine and Other 4-Aminopyrimidines

This compound is a valuable starting material for the synthesis of 4-aminopyrimidines, a class of compounds that includes the nucleobase cytosine. chemicalbook.com The synthesis of 4-aminopyrimidines is of great interest due to their presence in various biologically active molecules, including antibiotics and vitamin B1. google.com

While various methods exist for the synthesis of 4-aminopyrimidines, the use of this compound offers a viable pathway. nih.gov For instance, in some synthetic routes for cytosine, derivatives of this compound are utilized. google.com The general strategy often involves the reaction of a nitrile-containing compound with other reagents to construct the pyrimidine ring.

Potential in the Synthesis of Vitamin B1 and Calcium Pantothenate Intermediates

This compound is recognized as a commercially valuable intermediate for the synthesis of both vitamin B1 (thiamine) and calcium pantothenate (a salt of vitamin B5). google.com

For vitamin B1 synthesis, a key intermediate is 4-amino-5-aminomethyl-2-methylpyrimidine. google.com While there are several routes to this pyrimidine derivative, the synthesis often involves building blocks derived from nitriles. google.commdpi.com this compound can be transformed into precursors for the pyrimidine ring of thiamine. google.com

In the case of calcium pantothenate, the synthesis involves the formation of β-alanine and pantoic acid, which are then condensed. nih.gov this compound can serve as a precursor in the synthesis of intermediates required for the formation of these components. google.com

Role in the Construction of Carbon Scaffolds

Beyond its use in forming heterocyclic rings, this compound plays a role in constructing specific carbon skeletons, particularly substituted ester compounds.

Formation of Substituted Butyric Esters

The Michael addition of this compound to 2-aryl acrylates is a key reaction that leads to the formation of substituted butyric esters. mdpi.comnih.gov This reaction is notable for its temperature-dependent outcomes. researchgate.netacs.orgnih.gov

At a reaction temperature of -78 °C, the addition results in the formation of a 4-dimethoxymethyl 4-cyanobutyric ester. researchgate.netmdpi.comacs.orgnih.govnih.gov Conversely, when the reaction is conducted at 60 °C, the product is a 4-methoxymethylene substituted 4-cyanobutyric ester. researchgate.netmdpi.comacs.orgnih.govnih.gov These substituted butyric esters are not merely synthetic curiosities; they are crucial intermediates that can be further elaborated, for example, into the pyrido[2,3-d]pyrimidine (B1209978) ring system as previously discussed. mdpi.comnih.gov

The formation of these esters is detailed in the table below:

| Reactants | Reaction Temperature | Product |

| This compound, 2-Aryl Acrylate (B77674) | -78 °C | 4-Dimethoxymethyl 4-cyanobutyric ester |

| This compound, 2-Aryl Acrylate | 60 °C | 4-Methoxymethylene substituted 4-cyanobutyric ester |

Application in Pharmaceutical and Agrochemical Intermediates

This compound is a versatile intermediate in the synthesis of various compounds for the pharmaceutical and agrochemical industries. lookchem.com Its ability to introduce a three-carbon chain with a latent aldehyde function makes it a valuable precursor for a range of heterocyclic and functionalized molecules.

The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a core structure in numerous kinase inhibitors. acs.orgmdpi.comresearchgate.net Kinase inhibitors are a crucial class of drugs that target protein kinases, enzymes that play a key role in cell signaling and growth. nih.gov Dysregulation of kinase activity is implicated in diseases such as cancer. nih.gov

The synthesis of 4-unsubstituted 5,6-dihydropyrido[2,3-d]pyrimidines from this compound provides a platform for further chemical modifications to generate potent and selective kinase inhibitors. acs.orgmdpi.com For example, derivatives of pyrido[2,3-d]pyrimidines have been developed as inhibitors of tyrosine kinases, such as the fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr). researchgate.net

The general synthetic route starting from this compound allows for the introduction of various substituents on the aryl ring originating from the acrylate and on the pyrimidine ring through the choice of the guanidine derivative. This modularity is essential for tuning the biological activity of the final compounds.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. nih.govnih.gov The synthetic pathway to pyrido[2,3-d]pyrimidines starting from this compound is highly amenable to SAR exploration. acs.org

By varying the substituents on the 2-aryl acrylate and the guanidine component, a library of analogs can be synthesized. For instance, in the development of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, SAR studies have shown that the nature and position of substituents on the aryl ring at the C6 position and the substituent at the N8 position significantly influence the inhibitory potency and selectivity against different kinases. researchgate.netnih.gov

The ability to systematically modify the structure of the final products derived from this compound allows researchers to probe the key interactions between the small molecule and its biological target, leading to the design of more effective and selective therapeutic agents. nih.gov

The following table presents examples of how modifications to the core structure, accessible from this compound, can influence biological activity:

| Core Scaffold | Position of Modification | Type of Substituent | Impact on Biological Activity |

| Pyrido[2,3-d]pyrimidine | C6-Aryl group | Introduction of electron-withdrawing or -donating groups | Modulates potency and selectivity for specific tyrosine kinases. researchgate.net |

| Pyrido[2,3-d]pyrimidine | N8-position | Alkyl or substituted alkyl groups | Affects pharmacokinetic properties and target engagement. nih.gov |

| Pyrido[2,3-d]pyrimidine | C2- and C4-positions | Amino, substituted amino, or other functional groups | Influences binding affinity and selectivity profile. researchgate.netnih.gov |

Synthesis of Kinase Inhibitors and Related Bioactive Compounds

Emerging Applications and Future Directions

The synthetic utility of this compound continues to expand, with emerging applications focusing on increasing synthetic efficiency and accessing novel chemical space.

Future research will likely focus on designing more elaborate cascade sequences that incorporate this compound. For example, the initial Michael adduct could be trapped with other electrophiles or participate in further cyclizations before the final ring closure, leading to more complex and diverse heterocyclic systems in a single pot. The development of new catalysts, including multifunctional catalysts, could enable novel cascade pathways that are not currently feasible. mdpi.com

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. uwindsor.cagu.se Currently, the established syntheses using this compound to produce pyrido[2,3-d]pyrimidines typically result in racemic products if a chiral center is formed.

A significant future direction is the development of asymmetric methods to control the stereochemistry of the products derived from this compound. This could be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome of the reaction.

Chiral Catalysts: Employing chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands, to induce enantioselectivity in the key bond-forming steps. rsc.orgsioc-journal.cn

Chiral Starting Materials: Using enantiomerically pure starting materials, for example, chiral 2-aryl acrylates, to transfer chirality to the final product.

The development of chiral derivatives of this compound itself, or the application of asymmetric methodologies to its reactions, would open up new avenues for the synthesis of enantiomerically pure bioactive molecules, further enhancing its value as a synthetic building block.

Computational and Theoretical Studies of 3,3 Dimethoxypropanenitrile

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's stability and reactivity. Computational studies offer a window into these characteristics at the atomic level.

Quantum chemical calculations are essential for determining the optimized geometry and electronic properties of 3,3-Dimethoxypropanenitrile. wavefun.com Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed for this purpose. rsc.org DFT, particularly with hybrid functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31+G(d,p)), offers a balance of accuracy and computational cost for molecules of this size. mdpi.comnih.gov

These calculations begin by finding the minimum energy structure on the potential energy surface, a process known as geometry optimization. libretexts.org From this optimized structure, a wealth of information can be derived, including thermodynamic properties, vibrational frequencies, and various electronic descriptors that are crucial for understanding the molecule's behavior. semanticscholar.orgekb.eg

Like other open-chain molecules, this compound can exist in various spatial arrangements due to rotation around its single bonds. maricopa.edu The study of these different arrangements, or conformers, and their relative energies is known as conformational analysis. libretexts.orglibretexts.org The most significant rotation occurs around the C2-C3 bond.

Viewing the molecule via a Newman projection along the C2-C3 bond reveals different staggered and eclipsed conformations. The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. libretexts.org The primary conformers include:

Anti-conformation: The nitrile group (on C2) and the dimethoxymethyl group (on C3) are positioned 180° apart. This is generally the most stable conformation as it minimizes steric strain between the largest substituents. libretexts.org

Gauche conformation: The nitrile group and the dimethoxymethyl group are positioned 60° apart. This conformation is typically higher in energy than the anti-conformation due to steric hindrance. maricopa.edu

Eclipsed conformations: These occur when the substituents on the C2 and C3 carbons are aligned. These are the least stable conformations due to both torsional strain (from bond-bond repulsion) and steric strain. libretexts.org

The relative energies of these conformers can be calculated to understand the population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers (Rotation about C2-C3 bond)

| Dihedral Angle (NC-C2-C3-CH) | Conformation | Relative Energy (kcal/mol) | Strain Type |

| 0° | Eclipsed | 5.0 | Torsional & Steric |

| 60° | Gauche | 1.0 | Steric |

| 120° | Eclipsed | 4.5 | Torsional & Steric |

| 180° | Anti | 0.0 | Minimal |

DFT calculations provide detailed information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and shape of these orbitals are key to predicting chemical reactivity. researchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be associated with the lone pairs on the oxygen atoms or the C-H bond at the C2 position, which can be deprotonated to form a nucleophilic carbanion.

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be centered on the antibonding π* orbital of the nitrile group (C≡N), making this site susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Negative potential (red/yellow) indicates electron-rich regions prone to electrophilic attack, such as the nitrogen atom of the nitrile group. Positive potential (blue) highlights electron-poor regions susceptible to nucleophilic attack. nih.gov

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Value (Arbitrary Units) | Interpretation |

| EHOMO | -7.5 eV | Ionization potential; relates to electron-donating ability. |

| ELUMO | +1.2 eV | Electron affinity; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates high kinetic stability in its ground state. |

| Electronegativity (χ) | 3.15 | Overall chemical potential. |

| Chemical Hardness (η) | 4.35 | Resistance to change in electron distribution. |

Conformational Landscape and Energetics

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species that are difficult or impossible to observe experimentally. mit.edumdpi.comrsc.org

A key reaction involving this compound is its use as a nucleophile in Michael additions, for example, with 2-aryl acrylates. acs.orgnih.gov Computational chemistry can elucidate the mechanism of such reactions by locating the transition state (TS) on the potential energy surface. libretexts.orgwikipedia.org

The transition state is a first-order saddle point on the energy surface, representing the highest energy barrier along the minimum energy reaction path. numberanalytics.comresearchgate.net According to transition state theory (TST), the rate of a reaction is determined by the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org

For the Michael addition, the computational workflow would involve:

Optimizing the geometries of the reactants (the carbanion of this compound and the acrylate) and the final product.

Searching for the transition state structure connecting the reactants and the product.

Performing a vibrational frequency calculation to confirm the nature of the stationary points. A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

This analysis provides the activation energy barrier, offering a quantitative measure of the reaction's feasibility and rate.

Solvents can dramatically influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comnih.gov The Michael addition of this compound, for instance, involves the formation of a charged intermediate (a carbanion), whose stability is highly dependent on the solvent environment.

Computational models can account for these effects using several approaches:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's energy and structure.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction pathway. nih.gov

By calculating the reaction profile in different solvents, computational studies can predict how solvent choice will affect reaction kinetics and outcomes, providing valuable guidance for experimental design. For example, a polar protic solvent like methanol (B129727) would be expected to stabilize the transition state of the Michael addition, potentially accelerating the reaction compared to a nonpolar solvent. researchgate.net

Catalyst-Substrate Interactions in Catalytic Conversions

The efficiency and selectivity of catalytic reactions involving this compound are fundamentally governed by the intricate interactions between the substrate and the catalyst at a molecular level. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating these interactions, providing a detailed picture of the reaction mechanisms. osti.govfrontiersin.org

In reactions such as the Michael addition, where this compound acts as a nucleophile, the catalyst's role is to enhance its reactivity and control the stereochemical outcome. acs.orgmdpi.com Computational models can be employed to study the binding of this compound to a catalyst, identifying the key non-covalent interactions that stabilize the transition state. nih.govuni-regensburg.de These interactions can include hydrogen bonding, electrostatic interactions, and van der Waals forces.

For instance, in a hypothetical base-catalyzed Michael addition, DFT calculations can model the deprotonation of the carbon atom alpha to the nitrile group by the catalyst. The calculations can reveal the geometry of the resulting catalyst-substrate complex and the energy barrier for this step. The nature of the catalyst, whether it's a simple alkoxide or a more complex chiral organocatalyst, will significantly influence the interaction energies and the subsequent reaction pathway.

Table 1: Hypothetical Interaction Energies of this compound with Different Catalysts in a Michael Addition (Illustrative Data)

| Catalyst | Type | Key Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Sodium Methoxide | Brønsted Base | Electrostatic | -25.8 |

| 1,8-Diazabicycloundec-7-ene (DBU) | Brønsted Base | Hydrogen Bonding, Electrostatic | -32.5 |

| Chiral Thiourea Catalyst | Organocatalyst | Dual Hydrogen Bonding | -18.2 |

| Proline | Organocatalyst | Covalent (Enamine intermediate) | -15.7 (for initial binding) |

This table presents illustrative data to demonstrate the type of insights gained from computational studies. Actual values would be derived from specific DFT calculations.

The data illustrates how different catalysts can have varying interaction strengths with the substrate, which in turn affects the catalytic efficiency. Furthermore, for chiral catalysts, computational studies can predict the enantioselectivity by comparing the energies of the transition states leading to the different stereoisomers. nih.gov

Prediction of Novel Reactivity and Synthetic Routes

Computational chemistry is not limited to explaining known reactions; it is also a powerful predictive tool for discovering novel reactivity and designing new synthetic routes for compounds like this compound.

In silico screening involves the use of computational methods to rapidly evaluate a large library of potential reactants for a specific transformation. nih.govnih.gov For this compound, this approach can be used to identify new electrophilic partners for Michael-type additions or other potential reactions.

The process typically involves:

Database Preparation: A virtual library of diverse chemical compounds is created.

Descriptor Calculation: Molecular descriptors (e.g., electronic properties, steric parameters) are calculated for both this compound and the library compounds.

Docking and Scoring: Automated docking simulations can be performed to predict the binding affinity and geometry of the reaction partners.

Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms can be trained on known reaction data to predict the likelihood and potential yield of a reaction between this compound and the screened compounds. mdpi.com

Table 2: Illustrative Results from an In Silico Screening of Electrophiles for Reaction with this compound

| Electrophile Class | Example Compound | Predicted Reactivity Score (Arbitrary Units) | Predicted Reaction Type |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 0.92 | Michael Addition |

| α,β-Unsaturated Esters | Ethyl acrylate (B77674) | 0.85 | Michael Addition |

| Imines | N-Benzylidenemethanamine | 0.78 | Aza-Michael Addition |

| Alkyl Halides | Benzyl bromide | 0.65 | Nucleophilic Substitution |

| Aldehydes | Benzaldehyde | 0.45 | Knoevenagel Condensation (after deprotection) |

This table contains hypothetical data to illustrate the output of an in silico screening process.

This screening can highlight unexpected reaction partners and guide experimental efforts towards more promising synthetic routes.

Building on the understanding of catalyst-substrate interactions, computational methods can be used to design novel catalysts with enhanced activity and selectivity for reactions involving this compound. rsc.orgrsc.org This is often an iterative process that involves:

Scaffold Selection: A basic catalyst scaffold is chosen (e.g., a known organocatalyst or a metal complex).

Virtual Modification: The scaffold is systematically modified in silico by adding or changing functional groups.

Performance Evaluation: The performance of each virtual catalyst is evaluated using computational tools. This can involve calculating key parameters like the energy of the transition state for the rate-determining step. nih.gov

Lead Identification: The most promising catalyst candidates are identified for experimental synthesis and testing.

Deep generative models and other machine learning techniques are emerging as powerful tools in this area, capable of exploring vast chemical spaces to propose entirely new catalyst structures. rsc.orgnih.gov

Table 3: Hypothetical Computationally Designed Catalysts for the Asymmetric Michael Addition of this compound

| Catalyst Scaffold | Modification | Predicted Enantiomeric Excess (ee %) | Key Design Feature |

| Thiourea | 3,5-Bis(trifluoromethyl)phenyl groups | 95 | Enhanced H-bonding acidity |

| Proline | 4-Triphenylsilyl ether | 92 | Increased steric bulk for facial selectivity |

| Cinchona Alkaloid | Quinuclidine N-oxide | 88 | Altered hydrogen bonding network |

| Salen-Metal Complex | Introduction of bulky tert-butyl groups | 98 | Chiral pocket refinement |

This table presents hypothetical data to showcase how computational design can guide the development of new catalysts.

Through these computational approaches, the synthetic utility of this compound can be significantly expanded, enabling the development of more efficient, selective, and sustainable chemical processes.

Advanced Analytical Characterization of 3,3 Dimethoxypropanenitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, including 3,3-Dimethoxypropanenitrile. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. For organic compounds, ¹H and ¹³C NMR are the most common types. savemyexams.commeasurlabs.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). savemyexams.comdocbrown.info The protons of the two methoxy (B1213986) (-OCH₃) groups are chemically equivalent and typically appear as a singlet, while the protons of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. savemyexams.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. bhu.ac.inlibretexts.org The carbon of the nitrile group (-C≡N) appears at a characteristic downfield shift, while the carbons of the methoxy, methylene, and methine groups resonate at specific upfield regions. libretexts.org Proton-decoupled ¹³C NMR spectra, where all signals appear as singlets, are commonly used for simplification. bhu.ac.in

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, further confirming the structure of this compound and its derivatives. measurlabs.com

| Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Assignment |

| ¹H | ~3.4 (CDCl₃) | s | -OCH₃ |

| ¹H | ~2.6 (CDCl₃) | d | -CH₂- |

| ¹H | ~4.8 (CDCl₃) | t | -CH- |

| ¹³C | ~54 (CDCl₃) | -OCH₃ | |

| ¹³C | ~25 (CDCl₃) | -CH₂- | |

| ¹³C | ~101 (CDCl₃) | -CH- | |

| ¹³C | ~117 (CDCl₃) | -C≡N |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. wpmucdn.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum.

For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of its key functional groups. A sharp, intense peak in the region of 2240-2260 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. wpmucdn.com The presence of the ether linkages (C-O-C) is confirmed by strong absorptions in the 1050-1150 cm⁻¹ region. Additionally, C-H stretching vibrations of the alkyl groups appear around 2850-3000 cm⁻¹. thermofisher.comthermofisher.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Nitrile (-C≡N) | 2240 - 2260 |

| Ether (C-O) | 1050 - 1150 |

| Alkane (C-H) | 2850 - 3000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. miamioh.edu It provides crucial information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. The molecular formula of this compound is C₅H₉NO₂, with a molecular weight of approximately 115.13 g/mol . thermofisher.comnih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would show characteristic losses of small neutral molecules or radicals, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. biocompare.com This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. europa.eu For this compound, HRMS can confirm the exact mass and, consequently, its molecular formula, C₅H₉NO₂. wisconsin.edu

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition |

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. youtube.comarxiv.org It is complementary to IR spectroscopy. While IR absorption occurs when there is a change in the dipole moment during a vibration, Raman scattering occurs when there is a change in the polarizability. youtube.com

For this compound, the symmetric stretch of the nitrile group (-C≡N) would give a strong Raman signal. The C-C and C-O skeletal vibrations would also be Raman active. scifiniti.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. europeanpharmaceuticalreview.comquality-assistance.com

Various forms of chromatography, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are utilized. thermofisher.comnih.gov In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's volatility and its interaction with the stationary phase. For a pure sample of this compound, a single sharp peak would be expected in the gas chromatogram. thermofisher.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. libretexts.org It is routinely employed for purity assessment and quantification. thermofisher.comthermofisher.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. etamu.edu Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. etamu.eduyoutube.com For routine quantification, a Flame Ionization Detector (FID) offers high sensitivity and a wide linear range. sigmaaldrich.com

When coupled with a mass spectrometer (GC-MS), the technique provides not only separation and quantification but also structural identification. youtube.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint. etamu.edu This is invaluable for confirming the identity of this compound and for identifying unknown impurities or reaction byproducts. cmbr-journal.com The analysis of derivatives, which may be more volatile or thermally stable, is also well-suited to GC-MS. restek.com

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5) | Provides efficient separation of a wide range of non-polar to moderately polar compounds. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. libretexts.org |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to avoid column overload, while splitless is for trace analysis. restek.com |

| Oven Program | Initial temp 50°C, ramp at 10°C/min to 280°C | A temperature gradient allows for the separation of compounds with a range of boiling points. libretexts.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification based on mass-to-charge ratio; FID provides robust quantification. youtube.comsigmaaldrich.com |

| MS Source Temp. | 230 °C | Optimal temperature for ionization of the analyte. |

| Mass Range | 40-300 m/z | Covers the expected mass of the parent ion and fragments of this compound and related species. copernicus.org |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)